1-(3-Bromo-4-methoxyphenyl)propan-2-one
Description
1-(3-Bromo-4-methoxyphenyl)propan-2-one is an aryl ketone derivative characterized by a propan-2-one backbone substituted with a bromo and methoxy group at the 3- and 4-positions of the phenyl ring, respectively. Its molecular formula is C₁₀H₁₁BrO₂, with a SMILES notation of CC(=O)CC1=CC(=C(C=C1)OC)Br and an InChIKey of FUXDJXNPHSHGKZ-UHFFFAOYSA-N . This compound is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, achieving a yield of 72% under optimized conditions .
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.1 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
FUXDJXNPHSHGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 1-(3-Bromo-4-methoxyphenyl)propan-2-one, differing in substituent positions, functional groups, or backbone modifications:
Key Observations :
- Substituent Position : The position of bromo and methoxy groups significantly impacts reactivity. For example, 1-(2-Methoxyphenyl)propan-2-one lacks the bromo group, reducing steric hindrance and altering electronic properties compared to the title compound .
- Backbone Modifications: The chalcone derivative (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one features a conjugated enone system, enhancing its optical properties and biological activity .
- Functional Group Interconversion : Demethylation of 1-(4-methoxyphenyl)propan-2-one yields 1-(4-hydroxyphenyl)propan-2-one, demonstrating the versatility of methoxy-to-hydroxy transformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
